molecular formula C16H14ClN3O2 B3024893 N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine CAS No. 220898-42-0

N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine

Cat. No.: B3024893
CAS No.: 220898-42-0
M. Wt: 315.75 g/mol
InChI Key: KERBJEXQLCHSQI-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine features a hydroxylamine (-NHOH) group attached to a phenyl ring, which is further substituted with a methyleneoxy-linked 1-(4-chlorophenyl)-1H-pyrazole moiety. This structure is characterized by:

  • A 4-chlorophenyl group on the pyrazole ring.
  • A methyleneoxy bridge connecting the pyrazole to the phenyl ring.
  • A hydroxylamine functional group at the ortho position of the phenyl ring.

Synthesis: As per , the compound is synthesized via catalytic hydrogenation of 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole (II) using a platinum-based catalyst, a nitrogen-containing base, and a sulfur compound. This process reduces the nitro group (-NO₂) to hydroxylamine (-NHOH), distinguishing it from carbamate derivatives like pyraclostrobin .

Properties

IUPAC Name

N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-13-5-7-14(8-6-13)20-10-9-16(18-20)22-11-12-3-1-2-4-15(12)19-21/h1-10,19,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERBJEXQLCHSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine” typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with Chlorophenyl Group: The pyrazole ring can be further functionalized by introducing a chlorophenyl group through electrophilic aromatic substitution.

    Introduction of the Hydroxylamine Group: The final step involves the reaction of the intermediate with hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Production

N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine serves as an intermediate in the synthesis of various agrochemicals. One notable application is its role in the production of Pyraclostrobin-d6, a stable isotope-labeled version of the fungicide Pyraclostrobin, which is used for tracing studies in environmental research .

Agrochemical Development

The compound is primarily utilized in the development of pesticides and fungicides. Its structural characteristics allow it to act as a precursor for more complex molecules that exhibit antifungal properties. Pyraclostrobin, derived from this compound, is effective against a wide range of fungal pathogens and is widely used in agriculture to protect crops .

Environmental Studies

Due to its use as an intermediate in pesticide synthesis, this compound has been studied for its environmental fate and behavior. Research indicates that it can be a metabolite of Pyraclostrobin, contributing to understanding the degradation pathways of agricultural chemicals in soil and water systems .

Pharmaceutical Research

The hydroxylamine functional group present in this compound can be exploited for various pharmaceutical applications, including the development of prodrugs or as intermediates in synthesizing biologically active compounds. Its potential for modifying drug delivery systems has also been explored .

Case Study 1: Synthesis of Pyraclostrobin-d6

A study demonstrated the efficient synthesis of Pyraclostrobin-d6 using this compound as an intermediate. The isotopic labeling facilitated tracking the compound's behavior in environmental matrices, providing insights into its persistence and degradation rates .

Case Study 2: Environmental Impact Assessment

Another significant study assessed the environmental impact of this compound as a metabolite of Pyraclostrobin. This research involved field studies and laboratory analyses to evaluate its toxicity profiles and ecological effects on non-target organisms .

Mechanism of Action

The mechanism of action of “N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Pathways: Impact on cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with strobilurin-like fungicides, particularly those containing the 1-(4-chlorophenyl)-1H-pyrazole core. Key analogues include:

Compound Name Molecular Formula Key Substituents Functional Group Differences Applications
Target Compound C₁₆H₁₃ClN₃O₂ -NHOH at phenyl ring Hydroxylamine Potential intermediate or fungicide (research stage)
Pyraclostrobin C₁₉H₁₈ClN₃O₄ -N-methoxycarbamate at phenyl ring Methoxycarbamate (-OCH₃ and carbamate) Broad-spectrum fungicide (commercial)
Pyraclostrobin-desmethoxy C₁₈H₁₆ClN₃O₃ -Carbamate (-NHCOOCH₃) at phenyl ring Absence of methoxy group Fungicide metabolite/research chemical
Methyl 3-methoxyacrylate derivatives Varies -Methoxyacrylate groups Acrylate backbone Antifungal activity

Physicochemical Properties

Property Target Compound Pyraclostrobin Pyraclostrobin-desmethoxy
Molecular Weight 314.75 g/mol 387.82 g/mol 357.79 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 4.24 ~3.8 (estimated)
Solubility Moderate in polar solvents Low water solubility Similar to pyraclostrobin

Research and Commercial Relevance

  • Its hydroxylamine group may offer novel reactivity for derivatization .
  • Pyraclostrobin : Widely used in formulations like Cabrio® and Pristine®, with annual sales exceeding $500 million. Patents emphasize its resistance management and environmental safety .
  • Structural Insights : Single-crystal X-ray studies of pyraclostrobin derivatives confirm planar geometries critical for target binding, whereas the hydroxylamine variant’s conformation remains unstudied .

Biological Activity

N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine, with the CAS number 220898-42-0, is a complex organic compound featuring a hydroxylamine functional group linked to a phenyl ring and a pyrazole moiety. This unique structure suggests potential biological activities that merit detailed exploration.

The molecular formula of this compound is C16H14ClN3O2, with a molecular weight of 315.75 g/mol. The presence of the hydroxylamine group is significant as it can participate in various chemical transformations, potentially leading to diverse biological effects .

The biological activity of hydroxylamines often involves their ability to act as nucleophiles, participating in redox reactions and forming adducts with electrophiles. The pyrazole component is known for its role in medicinal chemistry, particularly in compounds exhibiting anti-inflammatory and analgesic properties. The combination of these two functionalities in this compound may enhance its pharmacological profile .

Biological Activity

Research indicates that compounds containing both hydroxylamine and pyrazole moieties can exhibit a range of biological activities, including:

  • Antimicrobial Activity : Hydroxylamines have been reported to possess antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Antiparasitic Effects : Similar compounds have shown efficacy against various parasites, suggesting potential applications in treating parasitic infections.
  • Anti-inflammatory Properties : The pyrazole ring is often associated with anti-inflammatory effects, which could be relevant for conditions such as arthritis or other inflammatory diseases .

Comparative Analysis

The following table summarizes the unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundHydroxylamine + PyrazolePotential for diverse biological activity
4-ChloroanilineSimple aniline derivativeLacks hydroxylamine functionality
1-(4-Chlorophenyl)-3-methylpyrazoleContains pyrazole but lacks hydroxylamineDifferent biological activity profile
N-Hydroxy-N'-(4-chlorobenzoyl)ureaHydroxamic acid derivativeVarying reactivity due to functional groups

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving arylpyrazole intermediates. For example, coupling 4-chlorophenylpyrazole derivatives with hydroxymethylphenyl precursors using alkylation or etherification reactions. Evidence from strobilurin analogue synthesis (e.g., pyraclostrobin intermediates) suggests using polar solvents (e.g., alcohols or ketones) and bases like potassium carbonate to facilitate nucleophilic substitution . Yield optimization requires controlled stoichiometry and purification via column chromatography .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography using software like SHELX or ORTEP-III is critical for resolving the molecular structure. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) can confirm bond angles, torsion angles, and hydrogen bonding patterns. For example, SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy . Complementary techniques include 1^1H/13^{13}C NMR (e.g., δ 7.60 ppm for pyrazole-H) and FT-IR to identify functional groups like hydroxylamine (-NHOH) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Stability under varying pH and temperature can be evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks), with LC-MS identifying degradation products like nitroso derivatives . Water content (≤1.0%) and pH (5.0–8.0) are monitored per technical specifications for related compounds .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing reactive sites for nucleophilic/electrophilic attacks. For example, studies on strobilurin analogues show that electron-withdrawing groups (e.g., -Cl) enhance antifungal activity by modulating charge distribution . Solvent effects (e.g., acetone vs. water) are modeled using the Polarizable Continuum Model (PCM) .

Q. What structure-activity relationships (SARs) govern the antifungal activity of this compound?

  • Methodological Answer : SAR studies compare substituents on the phenyl and pyrazole rings. For instance, replacing -OCH3_3 with -NHOH alters mitochondrial respiration inhibition (IC50_{50} values). Bioassays against Septoria tritici or Puccinia spp. quantify EC50_{50} values, with logP calculations (e.g., ClogP = 3.2) correlating lipophilicity to membrane permeability . Metabolite profiling (e.g., desmethoxy derivatives) identifies active pharmacophores .

Q. How are crystallographic data discrepancies resolved during refinement?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL’s restraints (e.g., SIMU and DELU commands). Twinning or disorder in the hydroxylamine moiety requires iterative refinement with TWIN or PART commands. Validation tools like PLATON check for missed symmetry or hydrogen bonding inconsistencies .

Q. What experimental protocols ensure safe handling given its toxicity profile?

  • Methodological Answer : Adherence to GHS protocols (e.g., H315/H319 warnings) mandates fume hood use, nitrile gloves, and eye protection. Acute oral toxicity (LD50_{50} > 500 mg/kg in rats) necessitates spill kits with inert adsorbents (e.g., vermiculite). Waste disposal follows EPA guidelines for chlorinated aryl compounds .

Data Contradiction Analysis

Q. How are conflicting bioactivity data between parent compounds and metabolites reconciled?

  • Methodological Answer : Comparative LC-MS/MS studies track metabolite formation (e.g., hydroxylamine vs. nitroso derivatives) in plant or mammalian models. Time-resolved bioassays differentiate transient vs. sustained activity. For example, pyraclostrobin’s desmethoxy metabolite shows reduced cytochrome bc1_1 inhibition compared to the parent compound, requiring adjusted EC50_{50} interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine

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